![molecular formula C16H11ClN4OS2 B2358661 5-(2-chlorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 891084-04-1](/img/structure/B2358661.png)
5-(2-chlorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It contains several cyclic structures (benzothiazole and oxadiazole rings) and various functional groups (chlorophenyl, methylthio, and amine groups). These groups are likely to influence the compound’s shape, reactivity, and physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the methylthio group might be involved in various sulfur-related reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, its melting and boiling points would be influenced by its molecular weight and shape, and its reactivity would be determined by its functional groups .Scientific Research Applications
Tyrosinase Inhibition and Antimelanogenesis
This compound has been studied for its potential as a novel tyrosinase inhibitor . Tyrosinase is an enzyme critical in melanin synthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Derivatives of this compound have shown inhibitory activity higher than or similar to kojic acid against mushroom tyrosinase, suggesting their potential use in cosmetic formulations for skin lightening and the treatment of pigmentation-related conditions .
Antioxidant Properties
Benzo[d]thiazole derivatives have been recognized for their antioxidant properties . The compound could be explored for its ability to scavenge free radicals, which is valuable in preventing oxidative stress-related diseases. This application could extend to the development of therapeutic agents for conditions like atherosclerosis, cancer, and neurodegenerative diseases.
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, studying its reactivity, and investigating its potential biological activities. Such research could provide valuable information about this compound and its potential applications .
Mechanism of Action
Mode of Action
Radical Approach:: The compound’s radical approach involves protodeboronation of alkyl boronic esters. This process generates a radical intermediate, which can participate in various reactions. In particular, the compound may undergo formal anti-Markovnikov alkene hydromethylation, a valuable transformation . This suggests that it could modify double bonds in organic molecules.
properties
IUPAC Name |
5-(2-chlorophenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c1-23-9-6-7-12-13(8-9)24-16(18-12)19-15-21-20-14(22-15)10-4-2-3-5-11(10)17/h2-8H,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKAPOTVBAFIOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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